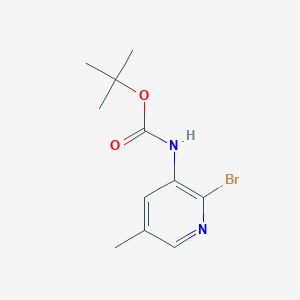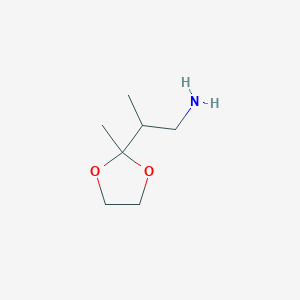
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable amine. One common method is the reductive amination of 2-methyl-1,3-dioxolane-2-carbaldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the dioxolane ring also contributes to its stability and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8)7(2)9-3-4-10-7/h6H,3-5,8H2,1-2H3 |
Clé InChI |
OGKCOKRTPXLJTG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


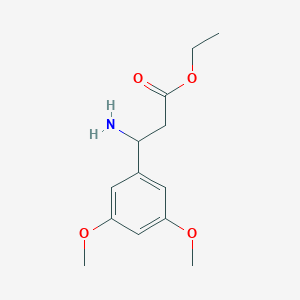

![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

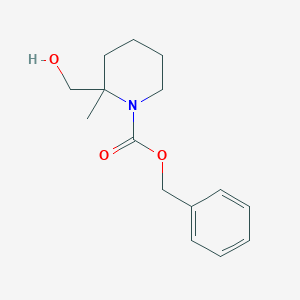
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
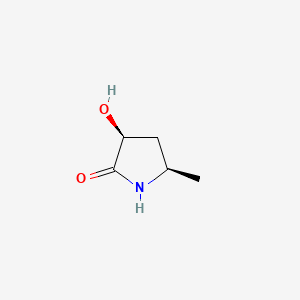
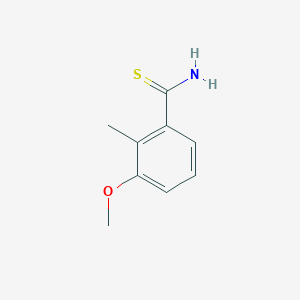
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)
